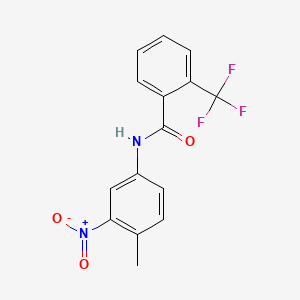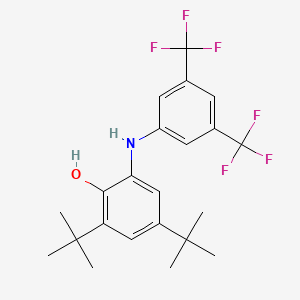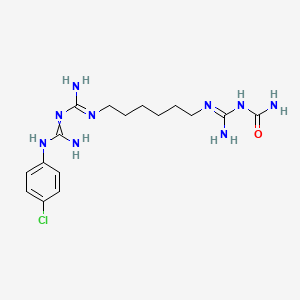
Chlorhexidine Dihydrochloride Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhexidine Dihydrochloride Impurity B is a chemical compound that is often encountered as an impurity in the production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine itself is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare products. Impurity B, while not the primary active ingredient, is significant in the context of quality control and regulatory standards for pharmaceutical products .
Méthodes De Préparation
The preparation of Chlorhexidine Dihydrochloride Impurity B involves synthetic routes that are similar to those used in the production of chlorhexidine. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with hydrochloric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired impurity. Industrial production methods may involve additional purification steps to isolate Impurity B from other by-products .
Analyse Des Réactions Chimiques
Chlorhexidine Dihydrochloride Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different antimicrobial properties.
Reduction: Reduction reactions can convert Impurity B into less complex molecules.
Applications De Recherche Scientifique
Chlorhexidine Dihydrochloride Impurity B has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research studies often investigate the biological activity of Impurity B to understand its effects on microbial cells.
Medicine: While not used directly in medical treatments, Impurity B is important in the context of pharmaceutical quality control.
Industry: It is used in the development and testing of antiseptic formulations to ensure they meet regulatory standards
Mécanisme D'action
The mechanism of action of Chlorhexidine Dihydrochloride Impurity B is similar to that of chlorhexidine. It involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound binds to negatively charged sites on the cell wall, destabilizing the membrane and interfering with osmosis. This rapid uptake by bacterial cells results in the precipitation of cytoplasmic constituents, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Chlorhexidine Dihydrochloride Impurity B can be compared with other similar compounds, such as:
Chlorhexidine Digluconate: The primary active ingredient in many antiseptic formulations, known for its broad-spectrum antimicrobial activity.
Chlorhexidine Base: Another form of chlorhexidine used in various applications.
Chlorhexidine Acetate: A salt form of chlorhexidine with similar antimicrobial properties. Impurity B is unique in its role as a by-product and its significance in quality control processes.
Propriétés
Formule moléculaire |
C16H26ClN9O |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) |
Clé InChI |
LATUPHDTTULFOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






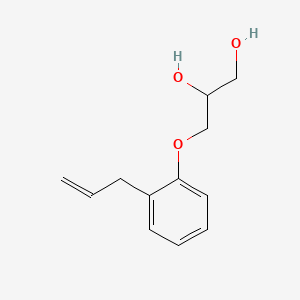
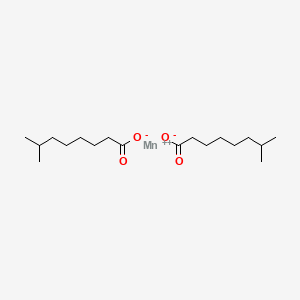


![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)
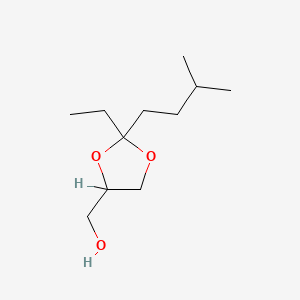

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
